Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-
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Overview
Description
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, is a non-proteinogenic amino acid. This compound is characterized by the presence of an amino group located on the carbon atom at the position γ to the carboxy group . It is a derivative of γ-amino acid and has significant roles in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, typically involves the reaction of γ-amino acids with specific reagents under controlled conditions. The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in metabolic pathways and is used in studies related to enzyme function and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes through its functional groups. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, include other γ-amino acids such as:
- γ-Aminobutyric acid (GABA)
- 4-Amino-2-methylenebutanoic acid
- 4-Amino-3-methylbutanoic acid
Uniqueness
What sets Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, apart from these similar compounds is its specific structure and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in scientific research and industry .
Biological Activity
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, also known as (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid
- Molecular Formula : C₇H₁₂N₂O₅
- Molecular Weight : 204.18 g/mol
- SMILES Notation : NC@@HC(NCC(O)=O)=O
The biological activity of (S)-4-amino-5-((3-carboxypropyl)amino)-5-oxo-pentanoic acid is primarily attributed to its role as an amino acid derivative. It is involved in various biochemical pathways, including:
- Amino Acid Metabolism : As a derivative of pentanoic acid, it may influence metabolic pathways related to amino acids.
- Neurotransmitter Regulation : Compounds with similar structures have been shown to affect neurotransmitter levels, particularly in the central nervous system.
Research Findings
Several studies have investigated the biological activities of this compound:
- Antibacterial Properties : Research indicates that derivatives of pentanoic acid exhibit antibacterial activity. For example, a study on related compounds demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in antibiotic development .
- Neuroprotective Effects : Other studies have highlighted the neuroprotective properties of amino acid derivatives. These compounds may help mitigate oxidative stress and apoptosis in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .
- Enzyme Interaction : The compound's ability to interact with various enzymes has been documented. It may act as an inhibitor or modulator of specific enzymatic pathways, influencing metabolic processes in cells .
Case Study 1: Antibacterial Activity
A study published in 2024 examined the synthesis and characterization of related compounds derived from pentanoic acid. The results indicated that these compounds exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the pentanoic acid structure could enhance antibacterial efficacy .
Case Study 2: Neuroprotective Applications
Another investigation focused on the neuroprotective effects of pentanoic acid derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds significantly reduced cell death and improved cell viability in vitro, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .
Data Tables
Property | Value |
---|---|
IUPAC Name | (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid |
Molecular Formula | C₇H₁₂N₂O₅ |
Molecular Weight | 204.18 g/mol |
Antibacterial Activity | Effective against Gram-positive bacteria |
Neuroprotective Effects | Reduces oxidative stress-induced cell death |
Properties
CAS No. |
5105-96-4 |
---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChI Key |
MKYPKZSGLSOGLL-LURJTMIESA-N |
SMILES |
C(CC(=O)O)CNC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |
physical_description |
Solid |
Synonyms |
gamma glutamyl GABA gamma-L-Glu-gamma-Abu gamma-L-glutamyl-gamma-aminobutyric acid GluGABA glutamylGABA |
Origin of Product |
United States |
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